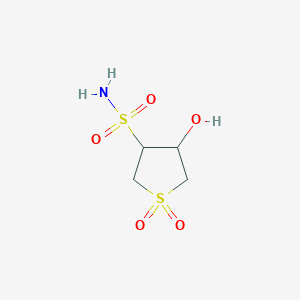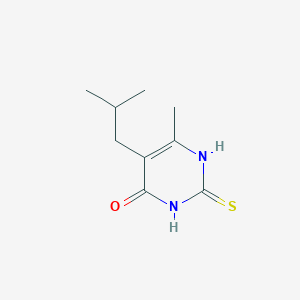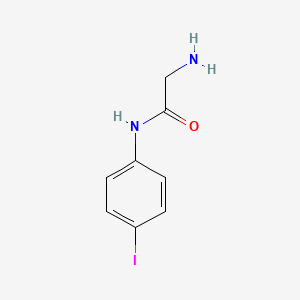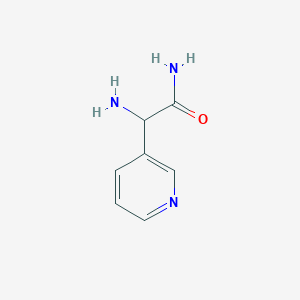
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is a chemical compound with the molecular formula C4H9NO5S2 and a molecular weight of 215.2480 It is known for its unique structure, which includes a thiolane ring with sulfonamide and hydroxyl functional groups
Métodos De Preparación
The synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide typically involves the reaction of thiolane derivatives with sulfonamide precursors. One common method includes the use of 4-hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride as an intermediate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide can be compared with similar compounds such as:
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride: This compound is an intermediate in the synthesis of this compound and has similar reactivity.
4-Ethoxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide: This derivative has an ethoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1,1-Dioxo-1lambda6-thiolane-3-sulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C4H9NO5S2 |
|---|---|
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
4-hydroxy-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2,(H2,5,9,10) |
Clave InChI |
HRTCQJHYPBCGDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)

![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)


![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)



![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)

![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)
